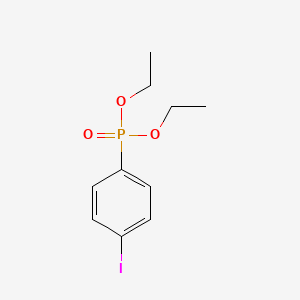

Diethyl (4-iodophenyl)phosphonate

Description

Properties

IUPAC Name |

1-diethoxyphosphoryl-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUGCMGRKSORQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)I)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michaelis–Arbuzov Reaction

This classical reaction involves the nucleophilic substitution of an aryl halide (4-iodobenzyl bromide or chloride) with triethyl phosphite to yield diethyl (4-iodobenzyl)phosphonate. According to data from ChemBK, the reaction typically proceeds under heating conditions to afford the diethyl ester in good yield.

| Parameter | Detail |

|---|---|

| Starting material | 4-Iodobenzyl halide |

| Reagent | Triethyl phosphite |

| Conditions | Heating (temperature not specified) |

| Product | Diethyl (4-iodobenzyl)phosphonate |

| Yield | Generally good (not numerically specified) |

| Notes | Reaction may require inert atmosphere |

This method is straightforward but may have limitations in terms of regioselectivity and functional group tolerance.

Phosphonochloridate Intermediate Route

A more controlled approach involves synthesizing phosphonochloridates from phosphonates using chlorinating agents such as oxalyl chloride. These intermediates then undergo substitution with 2-iodobenzyl alcohol or related aryl alcohols in the presence of bases like triethylamine, yielding the desired phosphonate esters.

This method is exemplified in the synthesis of ethyl(2-iodobenzyl)buta-1,3-dienylphosphonate derivatives, which are structurally related to diethyl (4-iodophenyl)phosphonate. The process proceeds under mild conditions and provides good yields.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Oxalyl chloride, room temperature | Formation of phosphonochloridate |

| Substitution | 2-Iodobenzyl alcohol, triethylamine, toluene, mild heating | Formation of phosphonate ester |

| Yield | Good to excellent | High purity product |

This method allows for selective substitution at phosphorus and is adaptable to sterically hindered substrates.

Palladium-Catalyzed Coupling and Intramolecular Heck Reaction

Recent advances involve the use of palladium-catalyzed cross-coupling reactions to assemble complex phosphonate derivatives. For example, intramolecular Heck cross-coupling of dienylphosphonates bearing 2-iodophenyl groups has been demonstrated to yield benzofused phosphonate derivatives with high regioselectivity.

Key findings from ACS Omega include:

- Use of Pd(OAc)₂ (10 mol %) with triphenylphosphine (20 mol %) and potassium carbonate base in toluene at 100 °C yielded complete conversion with excellent regioselectivity.

- The reaction conditions were optimized through comparative studies of palladium sources, ligands, bases, solvents, and temperature.

- The process is highly selective for six-membered oxaphosphinine ring formation over seven-membered alternatives.

| Entry | Palladium Source (mol %) | PPh₃ (mol %) | Base | Solvent | Temp/Time | Conversion & Selectivity (3a/6a/6a') |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (10) | None | K₂CO₃ | Toluene | 100 °C/12 h | 100/0/0 (No reaction) |

| 2 | Pd(TFA)₂ (10) | 20 | K₂CO₃ | Toluene | 80 °C/12 h | 40/35/25 |

| 5 | Pd(OAc)₂ (10) | 20 | K₂CO₃ | Toluene | 100 °C/12 h | 0/100 (82% isolated yield)/0 |

This method is highly efficient for constructing phosphonate-containing heterocycles and can be adapted for the preparation of this compound derivatives with tailored functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Michaelis–Arbuzov Reaction | 4-Iodobenzyl halide + triethyl phosphite; heating | Simple, classical method | May have limited functional group tolerance |

| Phosphonochloridate Intermediate | Oxalyl chloride chlorination + substitution with aryl alcohol + base | Mild conditions, selective substitution | Requires chlorinating agent and careful handling |

| Pd-Catalyzed Intramolecular Heck | Pd(OAc)₂, PPh₃, K₂CO₃, toluene, 100 °C | High regioselectivity, efficient cyclization | Requires optimization of catalyst and conditions |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Cs₂CO₃, dry dioxane | High yield, catalyst efficiency | More suited for ligand synthesis, not direct ester formation |

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide group is replaced by other nucleophiles.

Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF).

Major Products

The major products formed from these reactions include various phosphonate esters and derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Diethyl (4-iodophenyl)phosphonate is a phosphonate ester with a wide range of applications in scientific research, particularly in organic synthesis, biology, medicine, and industry. The presence of the iodine atom enhances its reactivity in cross-coupling reactions compared to its bromine or chlorine analogs. The iodine atom also provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.

Scientific Research Applications

Organic Synthesis: this compound serves as a reagent in the synthesis of complex organic molecules, especially in the formation of carbon-phosphorus bonds. It is also used as an important building block for synthesizing more complex organic molecules. The compound's ability to participate in various reactions highlights its versatility as a synthetic intermediate in the preparation of more complex molecules.

Medicinal Chemistry: This compound is utilized as a precursor for the synthesis of biologically active phosphonate compounds, which can act as enzyme inhibitors or antimicrobial agents. Phosphonate derivatives have potential therapeutic applications, including antiviral and anticancer activities.

SNAr Reactions: Diethyl (4-fluorobenzy)phosphonate can be used as a nucleophile with biological implications in calcium channel antagonists .

Interaction Studies: Interaction studies involving Diethyl (4-Iodobenzyl)phosphonate are essential for understanding its reactivity and potential biological effects. These studies may include assessments of enzyme inhibition, protein binding, and cell signaling pathways. Such studies would contribute significantly to both synthetic chemistry and pharmacology.

Other applications: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which diethyl (4-iodophenyl)phosphonate exerts its effects involves the formation of carbon-phosphorus bonds through nucleophilic substitution or cross-coupling reactions. The phosphonate group can interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of Diethyl (4-iodophenyl)phosphonate with structurally related phosphonate esters, focusing on substituent effects, synthesis, and applications.

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Iodo, Bromo, Cyano): The iodine atom in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogs due to the weaker C–I bond. For example, aryl iodides are preferred substrates in palladium-catalyzed couplings. Bromophenyl analogs exhibit strong hydrogen-bonding interactions, as seen in Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate. Cyanophenyl derivatives, such as Diethyl (4-cyanobenzyl)phosphonate, are used in antitumor agents due to their ability to inhibit tubulin polymerization.

Electron-Donating Groups (Methoxy):

Methoxy-substituted phosphonates (e.g., Diethyl 4-methoxybenzylphosphonate) are less reactive in electrophilic substitutions but serve as stable intermediates in agrochemical synthesis.Functional Groups (Formyl): The formyl group in Diethyl (4-formylphenyl)phosphonate allows further functionalization, such as condensation with amines to form Schiff bases.

Q & A

Q. What are the standard synthetic routes for Diethyl (4-iodophenyl)phosphonate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A common method involves reacting diethyl phosphite with 4-iodophenyl iodide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF at 60–80°C for 12–24 hours . Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) and verified via ¹H/¹³C NMR and 31P NMR spectroscopy. Reaction optimization focuses on minimizing byproducts (e.g., hydrolysis intermediates) by controlling moisture levels and stoichiometry .

Q. How is this compound characterized to confirm structural integrity?

Key characterization techniques include:

- ¹H NMR : Peaks for ethoxy groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.3–8.1 ppm, multiplet).

- 31P NMR : A singlet near δ 18–20 ppm confirms the phosphonate group.

- Mass spectrometry : Molecular ion peak at m/z 336 (C₁₀H₁₄IO₃P⁺) . Advanced methods like X-ray crystallography may resolve steric effects of the iodine substituent on molecular packing .

Q. What purification strategies are effective for isolating this compound?

Post-synthesis purification involves:

- Liquid-liquid extraction : To remove unreacted starting materials using dichloromethane/water.

- Column chromatography : Silica gel with gradient elution (hexane to ethyl acetate).

- Recrystallization : From ethanol or acetone at low temperatures (-20°C) to enhance crystalline purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions?

The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its large atomic radius facilitates oxidative addition to Pd(0), forming a Pd(II) intermediate. Computational studies (DFT) suggest that electron-withdrawing phosphonate groups stabilize transition states, improving coupling efficiency with aryl boronic acids . Competing pathways, such as homocoupling, are suppressed using ligands like PPh₃ and controlled temperature (80–100°C) .

Q. How do researchers address stability challenges during storage and handling?

The iodine substituent increases sensitivity to light and moisture. Best practices include:

- Storage under argon in amber glassware at -20°C.

- Use of molecular sieves (3Å) in solvent systems to prevent hydrolysis.

- Regular NMR monitoring to detect degradation (e.g., free iodine via KI-starch tests) .

Q. What advanced applications exist for this compound in materials science?

- Surface modification : Phosphonates form stable monolayers on metal oxides (e.g., TiO₂, ZnO) via P–O–M bonds. The iodine group enables post-functionalization via Sonogashira coupling for optoelectronic devices .

- Coordination polymers : Acts as a ligand for lanthanides (e.g., Eu³⁺), with luminescence properties tunable via substituent effects .

Q. How can contradictory data on reaction yields be resolved in scale-up studies?

Discrepancies often arise from:

- Oxygen sensitivity : Use Schlenk lines for inert conditions.

- Catalyst deactivation : Pre-purify solvents (e.g., distill THF over Na/benzophenone).

- Kinetic profiling : Use in-situ IR or ³¹P NMR to track intermediate formation. Reproducibility is enhanced by standardizing catalyst loading (5 mol% Pd) and agitation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.